Aflatoxin G2A is a mycotoxin produced primarily by the molds Aspergillus flavus and Aspergillus parasiticus. It is part of the aflatoxin family, which includes several related compounds known for their toxicity and carcinogenic properties. Aflatoxin G2A is less toxic compared to its counterpart, Aflatoxin B1, but still poses significant health risks, particularly related to liver damage and cancer. This compound can contaminate food products such as peanuts, corn, rice, and tree nuts, especially in warm and humid environments where these molds thrive. Due to its potential health impacts, Aflatoxin G2A has been classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC) .
Aflatoxin G2A is classified as a type of mycotoxin and falls under the category of organic compounds known as phenol ethers. It is chemically identified with the molecular formula and has a molecular weight of approximately 330.3 g/mol . The compound is typically produced during the growth of specific molds in agricultural products, leading to contamination that poses risks to food safety.
The synthesis of Aflatoxin G2A can be approached through various methods, often involving complex organic reactions. One notable method includes the Rhodium-catalyzed [3 + 2]-annulation process, which involves using ortho-diazoquinone and enol ether as key reactants . This method has been refined over time to enhance yield and efficiency.
The synthesis typically involves several steps:
The total yield from these synthetic routes can vary significantly based on the specific conditions used.
Aflatoxin G2A features a complex molecular structure characterized by multiple rings and functional groups. The structural formula reveals a furocoumarin backbone, which is essential for its biological activity. The compound exhibits fluorescence properties under ultraviolet light, emitting green fluorescence .
Key structural data includes:
Aflatoxin G2A undergoes several chemical reactions that are crucial for its activation and toxicity. One significant reaction involves its conversion to a highly reactive epoxide form through metabolic processes facilitated by cytochrome P450 enzymes . This epoxide can bind covalently to macromolecules such as DNA and proteins, leading to mutagenic effects.
Notable reaction pathways include:
These reactions underscore the compound's hazardous nature, contributing to its classification as a carcinogen.
The mechanism of action for Aflatoxin G2A primarily revolves around its ability to form DNA adducts after being metabolized into its epoxide form. This binding occurs at the N7 position of guanine bases in DNA, resulting in mutations that can lead to cancerous transformations in cells. The reactive intermediates generated during metabolism are responsible for the compound's toxic effects .
Aflatoxin G2A serves primarily as a subject of study within toxicology and food safety research. Its detection in food products is crucial for assessing contamination levels and ensuring public health safety. Analytical methods such as high-performance liquid chromatography are employed for quantifying aflatoxins in food samples . Additionally, research into detoxification methods for aflatoxins continues to be an important area of study due to their widespread presence in agricultural products.
Aflatoxin G2a (AFG2a) is a dihydroxy derivative of aflatoxin G1, produced primarily by Aspergillus parasiticus and occasionally by A. flavus S-strain morphotypes. Its biosynthesis diverges from the core aflatoxin pathway at versicolorin B (VERB), where the dihydrobisfuran moiety is formed instead of the bisfuran in B-type aflatoxins [1] [7]. The enzymatic cascade involves:
Critical to AFG2a formation is the retention of the tetrahydrobisfuran ring during the oxidative rearrangement of versicolorin A, governed by the verB and cypA genes [5]. Strains lacking functional cypA (e.g., most A. flavus isolates) fail to produce G aflatoxins [1].
Table 1: Key Enzymes in AFG2a Biosynthesis
Gene | Enzyme | Function | Substrate | Product |
---|---|---|---|---|
aflL | VerB (desaturase) | Introduces double bond | Versicolorin B | Versicolorin A |
aflU | CypA (P450 monooxygenase) | Hydroxylation | Demethylsterigmatocystin | Dihydrodemethylsterigmatocystin |
aflP | OmtA (O-methyltransferase) | Methylation | Dihydrosterigmatocystin | Dihydro-O-methylsterigmatocystin |
aflQ | OrdA (P450 monooxygenase) | Oxidative decarboxylation | Dihydro-O-methylsterigmatocystin | AFG2a |
Comparative genomic analyses reveal that AFG2a production is linked to lineage-specific gene clusters within section Flavi. Aspergillus parasiticus (AFG2a producer) and A. flavus (primarily AFB1 producer) share ~90–99% homology in the aflatoxin cluster, but critical differences exist [1] [6]:
Table 2: Genomic Features of Aflatoxin-Producing Aspergillus spp.
Feature | AFG2a Producer (e.g., A. parasiticus) | Non-G Producer (e.g., A. flavus L-strain) | Non-Aflatoxigenic (e.g., A. oryzae) |
---|---|---|---|
Aflatoxin Cluster Size | 70–75 kb | 70–75 kb | Degraded (50–60 kb) |
Key Genes Present | aflU, aflF, aflR/S intact | aflU pseudogenized, aflF absent | pksA, omtA frameshifted |
SM Clusters | 55–61 | 48–56 | 30–40 |
GC Content | 48.1–48.5% | 48.0–48.4% | 48.2–48.6% |
AFG2a biosynthesis is co-regulated with other aflatoxins via the cluster-specific transcription factor pair AflR-AflS. AflR binds to the palindromic sequence 5ʹ-TCGN₅CGA-3ʹ upstream of aflatoxin genes, while AflS enhances DNA-binding specificity [4] [9]:
Biocontrol agents like Wickerhamomyces anomalus WRL-076 exploit this regulation by suppressing aflR (10-fold downregulation), subsequently reducing aflU and aflP transcription, thereby blocking AFG2a synthesis [8].
AFG2a production is hypothesized to enhance ecological fitness in specific niches. Key adaptive drivers include:
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